molecular formula C13H18N2O3S B2434354 N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1251708-53-8

N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2434354
CAS RN: 1251708-53-8
M. Wt: 282.36
InChI Key: HDHWBOHENXQDPC-UHFFFAOYSA-N
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Description

“N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide” is a complex organic compound. It contains a cyclopentyl group, a thiophene ring, and an oxalamide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Oxalamide is a type of amide, which is a functional group containing a carbonyl group (C=O) linked to a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the cyclopentyl group, and the formation of the oxalamide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the oxalamide group would likely have a significant impact on its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Drug Development

N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide has drawn interest in drug discovery due to its potential pharmacological effects. Researchers explore its interactions with biological targets, aiming to develop novel therapeutic agents. Its structural features may influence enzyme activity, receptor binding, or metabolic pathways. Further studies are needed to elucidate specific mechanisms and identify potential drug candidates .

Catalysis

The compound’s thiazole moiety suggests potential catalytic applications. Thiazoles often participate in metal-catalyzed reactions, such as cross-coupling, C-H activation, and asymmetric transformations. Researchers investigate whether N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide can serve as a ligand or catalyst precursor in organic synthesis .

Material Synthesis

Materials science benefits from compounds with diverse functionalities. N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide could contribute to the design of new materials. Its oxalamide backbone and thiophene ring may influence properties like solubility, electronic behavior, and self-assembly. Researchers explore its potential in polymer chemistry, supramolecular materials, or conductive polymers.

Biological Imaging

Fluorescent derivatives of this compound might find applications in biological imaging. By incorporating fluorophores into its structure, researchers can track cellular processes, protein localization, or enzyme activity. The hydroxy and thiophene groups could enhance its affinity for specific biomolecules, making it a valuable imaging probe .

Antibacterial Agents

Given its structural resemblance to natural amino acids, N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide could be explored as a potential antibacterial agent. Researchers investigate its effects on bacterial growth, cell membranes, or enzyme inhibition. Rational design and optimization may lead to novel antibiotics .

Photophysical Properties

Thiophene-containing compounds often exhibit interesting photophysical properties. Researchers study the absorption, emission, and fluorescence behavior of N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide. These insights contribute to fields like optoelectronics, sensors, or light-emitting materials .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug action, where the mechanism of action refers to how the drug affects a biological pathway or process .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity, flammability, and environmental impact .

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, properties, and potential applications. This could include exploring its potential use as a pharmaceutical compound, studying its reactivity and stability, and investigating its environmental impact .

properties

IUPAC Name

N'-cyclopentyl-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-11(9-5-6-19-8-9)7-14-12(17)13(18)15-10-3-1-2-4-10/h5-6,8,10-11,16H,1-4,7H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHWBOHENXQDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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